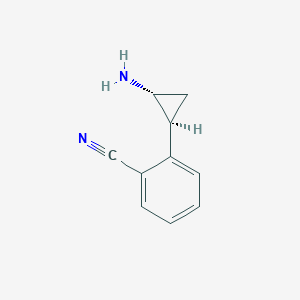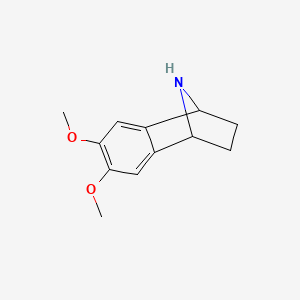![molecular formula C10H10Cl2N2 B12951034 3,6-Dichloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12951034.png)
3,6-Dichloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dichloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine is an organic compound belonging to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-c]pyridine core substituted with chlorine atoms at the 3 and 6 positions and an isopropyl group at the 1 position. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine typically involves multi-step organic reactions. One common method starts with the cyclization of 2,6-dichloro-4-nitropyridine with an appropriate amine under specific conditions to form the pyrrolo[3,2-c]pyridine core. The isopropyl group is then introduced via alkylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality.
化学反应分析
Types of Reactions
3,6-Dichloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 3 and 6 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the chlorine atoms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in solvents like ethanol or DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 3,6-diamino-1-isopropyl-1H-pyrrolo[3,2-c]pyridine, while oxidation can produce the corresponding N-oxide derivatives.
科学研究应用
3,6-Dichloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as kinase inhibitors.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology to probe cellular pathways and mechanisms.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as an intermediate in the production of other chemical entities.
作用机制
The mechanism by which 3,6-Dichloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine exerts its effects involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.
相似化合物的比较
Similar Compounds
4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine: Lacks the isopropyl group, which may affect its biological activity and selectivity.
3,6-Dibromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine: Bromine atoms instead of chlorine, potentially altering its reactivity and interactions.
1-Isopropyl-1H-pyrrolo[3,2-c]pyridine: Without halogen substitutions, which may influence its chemical properties and applications.
Uniqueness
3,6-Dichloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of both chlorine atoms and the isopropyl group, which confer specific chemical and biological properties. These substitutions can enhance its binding affinity to targets, improve its stability, and modulate its reactivity compared to similar compounds.
This compound’s distinct structure and properties make it a valuable entity in various fields of research, offering opportunities for the development of new therapeutic agents and advanced materials.
属性
分子式 |
C10H10Cl2N2 |
|---|---|
分子量 |
229.10 g/mol |
IUPAC 名称 |
3,6-dichloro-1-propan-2-ylpyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C10H10Cl2N2/c1-6(2)14-5-8(11)7-4-13-10(12)3-9(7)14/h3-6H,1-2H3 |
InChI 键 |
CRRQBJIRGGHJAT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C=C(C2=CN=C(C=C21)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


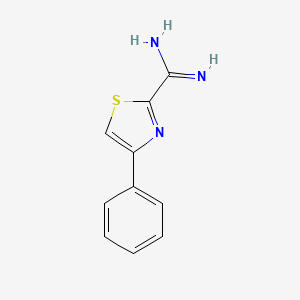

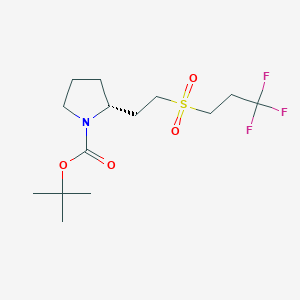
![(1R,2S,5S)-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B12950972.png)

![3-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12950989.png)
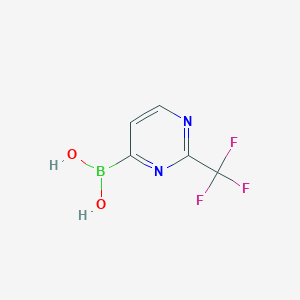
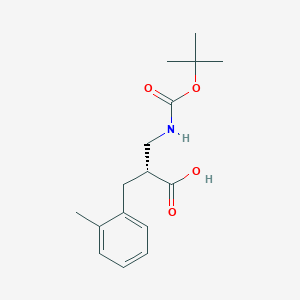
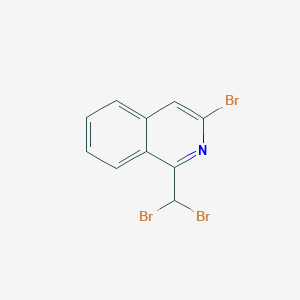
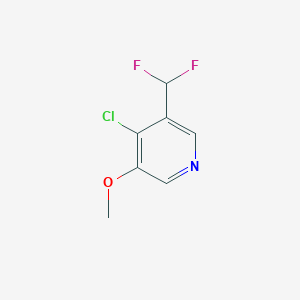
![(1S,3R)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B12951017.png)
